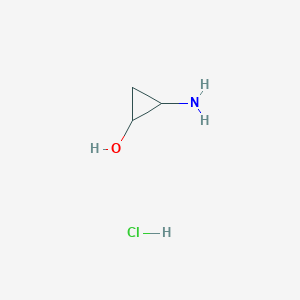
2-Aminocyclopropan-1-OL hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminocyclopropan-1-OL hydrochloride is a chemical compound with the molecular formula C3H8ClNO and a molecular weight of 109.55 g/mol It is a derivative of cyclopropane, featuring an amino group and a hydroxyl group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclopropan-1-OL hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 2-Aminocyclopropan-1-OL hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminocyclopropan-1-OL hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for specific applications or to study its reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of 2-Aminocyclopropan-1-OL hydrochloride include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of 2-Aminocyclopropan-1-OL hydrochloride depend on the type of reaction and the reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropylamines .
Aplicaciones Científicas De Investigación
2-Aminocyclopropan-1-OL hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a tool for studying enzyme mechanisms and protein interactions. Additionally, it is used in the industry for the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-Aminocyclopropan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . These interactions can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Aminocyclopropan-1-OL hydrochloride include other cyclopropane derivatives, such as 1-Aminocyclopropanecarboxylic acid and cyclopropylamines . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness: What sets 2-Aminocyclopropan-1-OL hydrochloride apart from similar compounds is its unique combination of an amino group and a hydroxyl group on the cyclopropane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C3H8ClNO |
|---|---|
Peso molecular |
109.55 g/mol |
Nombre IUPAC |
2-aminocyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c4-2-1-3(2)5;/h2-3,5H,1,4H2;1H |
Clave InChI |
VTXMFGQKJXEBNY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


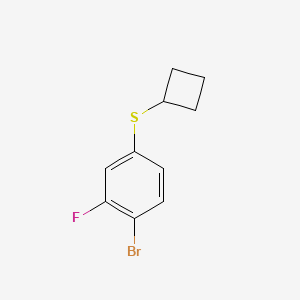


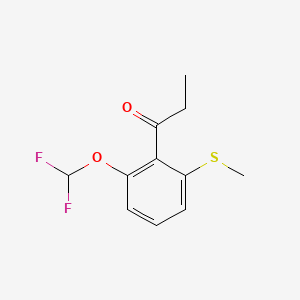
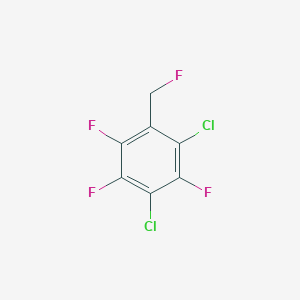
![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)
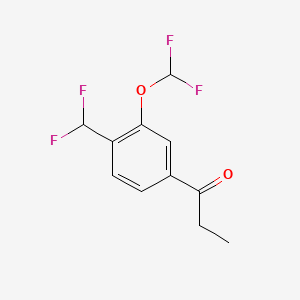


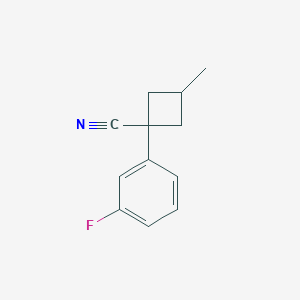
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)
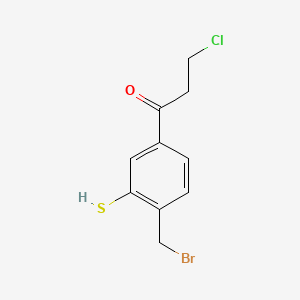
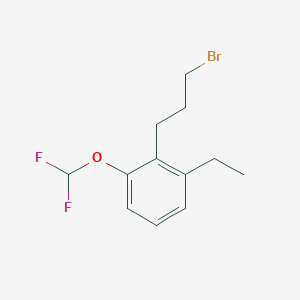
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14055317.png)
